(3-hidroxi-1H-1,2,4-triazol-1-il)ácido acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

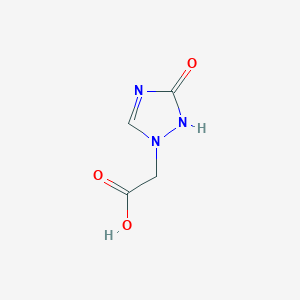

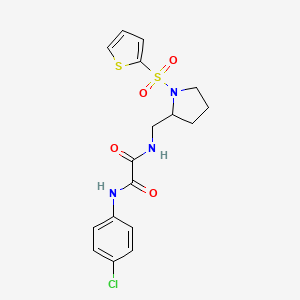

“(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” is a chemical compound with the molecular formula C4H5N3O3 . It has an average mass of 143.101 Da and a monoisotopic mass of 143.033096 Da .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was also reported, featuring an efficient construction of the triazole ring under flow conditions .

Molecular Structure Analysis

The molecular structure of “(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” consists of a 1,2,4-triazole ring attached to an acetic acid group . The IR absorption spectra of related compounds showed two signals for C=O groups at 1650–1712 cm−1 .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Physical And Chemical Properties Analysis

“(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” has a density of 1.8±0.1 g/cm3, a boiling point of 522.9±52.0 °C at 760 mmHg, and a flash point of 270.0±30.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Aplicaciones Científicas De Investigación

- Los compuestos que contienen 1,2,4-triazol exhiben prometedoras propiedades anticancerígenas. Los investigadores han identificado estos andamios como posibles candidatos a fármacos contra las células cancerosas . Estudios adicionales podrían explorar sus mecanismos de acción y optimizar su eficacia.

- El enlace N–C–S en el esqueleto de 1,2,4-triazol contribuye a su actividad antimicrobiana. Notablemente, los compuestos que contienen el grupo 1,2,4-triazol, como Fluconazol y Anastrozol, se han utilizado en medicina .

- Los 1,2,4-triazoles han demostrado efectos antiinflamatorios y antioxidantes. Estas propiedades los hacen relevantes para afecciones que involucran estrés oxidativo e inflamación .

- La estructura única de los 1,2,4-triazoles los hace adecuados para fines agroquímicos. Los investigadores han explorado su potencial como pesticidas, herbicidas y fungicidas .

- Los 1,2,4-triazoles pueden servir como catalizadores orgánicos en diversas reacciones químicas. Sus interacciones de enlace de hidrógeno y dipolo con los reactivos los hacen valiosos en la química sintética .

Actividad Anticancerígena

Agentes Antimicrobianos

Propiedades Antiinflamatorias y Antioxidantes

Aplicaciones Agroquímicas

Catalizadores Orgánicos

Direcciones Futuras

The future research directions could involve further exploration of the biological activities of 1,2,4-triazole derivatives . The development of more selective and potent anticancer molecules using 1,2,4-triazole benzoic acid hybrids as a structural optimization platform could be a promising area of research .

Mecanismo De Acción

Target of Action

It’s known that triazole derivatives can bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Some triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid might also interact with its targets in a similar manner, leading to changes in cell behavior.

Biochemical Pathways

Triazole derivatives have been associated with a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities . This suggests that (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Some triazole derivatives have shown potent inhibitory activities against cancer cell lines . This suggests that (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid might also have similar effects.

Análisis Bioquímico

Cellular Effects

It is suggested that it may have potential effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-(5-oxo-1H-1,2,4-triazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c8-3(9)1-7-2-5-4(10)6-7/h2H,1H2,(H,6,10)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDHKCKGFQOYAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NN1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674389-78-6 |

Source

|

| Record name | 2-(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2464221.png)

![4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2464223.png)

![2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one](/img/structure/B2464226.png)

![6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepin-7-ylurea](/img/structure/B2464231.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2464233.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2464234.png)

![(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide](/img/structure/B2464240.png)

![N-(tert-butyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2464241.png)